Cas no 1368973-23-2 (3-(2,4-dimethylphenyl)methylpiperidin-3-ol)
3-(2,4-dimethylphenyl)methylpiperidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(2,4-dimethylphenyl)methylpiperidin-3-ol
- 1368973-23-2
- EN300-1837053
- 3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol
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- Inchi: 1S/C14H21NO/c1-11-4-5-13(12(2)8-11)9-14(16)6-3-7-15-10-14/h4-5,8,15-16H,3,6-7,9-10H2,1-2H3
- InChI Key: WLFWHDUTNGBANH-UHFFFAOYSA-N
- SMILES: OC1(CC2C=CC(C)=CC=2C)CNCCC1
Computed Properties
- Exact Mass: 219.162314293g/mol
- Monoisotopic Mass: 219.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 32.3Ų
3-(2,4-dimethylphenyl)methylpiperidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1837053-1g |
3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |
1368973-23-2 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1837053-5g |
3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |
1368973-23-2 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1837053-10g |
3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |
1368973-23-2 | 10g |
$3622.0 | 2023-09-19 | ||
| Enamine | EN300-1837053-0.05g |
3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |
1368973-23-2 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1837053-0.1g |
3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |
1368973-23-2 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1837053-0.25g |
3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |
1368973-23-2 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1837053-0.5g |
3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |
1368973-23-2 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1837053-1.0g |
3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |
1368973-23-2 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1837053-2.5g |
3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |
1368973-23-2 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1837053-5.0g |
3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |
1368973-23-2 | 5g |
$2858.0 | 2023-06-02 |
3-(2,4-dimethylphenyl)methylpiperidin-3-ol Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3-(2,4-dimethylphenyl)methylpiperidin-3-ol
Introduction to 3-(2,4-dimethylphenyl)methylpiperidin-3-ol (CAS No. 1368973-23-2)
3-(2,4-dimethylphenyl)methylpiperidin-3-ol, identified by its Chemical Abstracts Service (CAS) number 1368973-23-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine class of heterocyclic amines, characterized by its nitrogen-containing seven-membered ring structure, which is a common motif in biologically active molecules. The presence of a dimethylphenyl (xylene) substituent at the 2 and 4 positions on the aromatic ring, coupled with a secondary hydroxyl group at the 3-position of the piperidine ring, imparts unique physicochemical properties and potential biological activities.
The structural features of 3-(2,4-dimethylphenyl)methylpiperidin-3-ol make it a promising candidate for further exploration in drug discovery. The piperidine scaffold is well-documented for its role in modulating various biological pathways, particularly in central nervous system (CNS) disorders, due to its ability to interact with neurotransmitter receptors and ion channels. The dimethylphenyl moiety enhances lipophilicity, which is often critical for membrane permeability and oral bioavailability, while the hydroxyl group provides a site for hydrogen bonding interactions, potentially improving binding affinity to target proteins.
In recent years, there has been growing interest in developing novel piperidine-based compounds for therapeutic applications. Research has shown that modifications of the piperidine ring can significantly influence pharmacological properties such as potency, selectivity, and metabolic stability. For instance, studies have demonstrated that substituents at the 3-position of the piperidine ring can modulate binding to enzymes like monoamine oxidases (MAOs) or transporters such as the serotonin transporter (SERT). The compound 3-(2,4-dimethylphenyl)methylpiperidin-3-ol represents an intriguing derivative that may exhibit similar or even enhanced properties compared to known scaffolds.
One of the most compelling aspects of this compound is its potential as a lead molecule for further medicinal chemistry optimization. The combination of the dimethylphenyl group and the piperidine core suggests possible applications in areas such as antidepressant and antipsychotic drug development. Preliminary computational studies have indicated that this molecule may possess favorable interactions with key binding sites on targets like serotonin receptors (5-HT1A) or dopamine receptors (D2). These interactions could be leveraged to develop drugs with improved efficacy and reduced side effects compared to existing therapies.
The hydroxyl group at the 3-position of the piperidine ring also opens up possibilities for derivatization through etherification or esterification reactions, which could further modulate solubility and pharmacokinetic profiles. Such modifications are commonly employed in drug development to enhance oral bioavailability or to improve tissue distribution. Additionally, the presence of two methyl groups on the aromatic ring increases steric bulk, which can be strategically used to improve selectivity over off-target proteins—a critical factor in minimizing adverse effects.
Recent advancements in biocatalysis and green chemistry have also highlighted the importance of sustainable synthetic routes for complex molecules like 3-(2,4-dimethylphenyl)methylpiperidin-3-ol. Researchers are exploring enzymatic methods to introduce functional groups with high precision while minimizing waste generation. For example, biocatalytic oxidation or reduction strategies could be employed to fine-tune the electronic properties of the aromatic ring or to modify the hydroxyl group into other bioisosteric functionalities without compromising overall molecular integrity.
The compound’s potential extends beyond CNS applications; it may also serve as a building block for exploring novel mechanisms of action in other therapeutic areas. For instance, its structural similarity to known kinase inhibitors suggests that it could interfere with aberrant signaling pathways involved in cancer or inflammatory diseases. While these possibilities are still under investigation, they underscore the versatility of piperidine derivatives in addressing diverse pathological conditions.
In conclusion,3-(2,4-dimethylphenyl)methylpiperidin-3-ol (CAS No. 1368973-23-2) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of substituents—particularly the dimethylphenyl aromatic group and the hydroxyl-functionalized piperidine core—makes it an attractive candidate for further exploration in drug discovery programs aimed at treating neurological and other metabolic disorders. As synthetic methodologies continue to evolve toward more sustainable practices, compounds like this one will play an increasingly important role in developing next-generation therapeutics.
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